3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one is a useful research compound. Its molecular formula is C9H11F2N3O and its molecular weight is 215.204. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
The compound 3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one is a part of a broader class of chemicals that have garnered interest in scientific research due to their unique chemical structures and potential applications. This compound, in particular, is notable for its incorporation of both pyrrolidine and pyrazinone functionalities, which are common in various research contexts for their versatile chemical properties.
One of the primary areas of interest is the synthesis and structural analysis of complexes and derivatives involving similar structures. For instance, studies on Iron(II) complexes of pyridine derivatives with hydrogen bonding and sterically bulky substituents provide insights into the intermolecular interactions and structural configurations that could be relevant for understanding the behavior of compounds like this compound in complex formations (Roberts et al., 2014).
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of cyclometalated complexes, especially those containing iridium with ligands similar to the pyrazinone moiety, have been extensively studied. These studies reveal that modifications in the ligand structure, such as fluorination or the introduction of different heterocyclic groups, can significantly impact the emission and electrochemical behaviors. This information is crucial for developing new materials for optoelectronic applications, where compounds similar to this compound could potentially play a role (Dedeian et al., 2005).
Biological and Pharmacological Applications
While specifically excluding drug use, dosage, and side effects as per the requirements, it's worth noting that the structural motifs found in this compound are prevalent in compounds explored for their biological activities. Research on compounds with similar structures has indicated potential applications in areas such as anticancer treatments and enzyme inhibition. For example, the synthesis and biological evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents illustrate the therapeutic potential of these structural classes (Rahmouni et al., 2016).
Chemical Sensing and Material Science
The fluorinated segments of compounds similar to this compound are of particular interest in the development of chemical sensors. The presence of fluorine atoms can enhance the binding affinity to specific analytes, making these compounds valuable in designing sensitive and selective sensors. Studies on fluorinated calix[4]pyrrole and dipyrrolylquinoxaline, for instance, demonstrate how fluorination can augment affinities and enhance selectivities towards specific ions, which could be analogous to applications for this compound in sensing technologies (Anzenbacher et al., 2000).
Wirkmechanismus
Target of Action
The primary target of the compound 3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one is dipeptidyl peptidase IV (DPP-IV) . DPP-IV is an enzyme that plays a significant role in glucose metabolism, making it a key target for the treatment of type 2 diabetes .
Mode of Action
The compound acts as a potent and selective inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, which are involved in the regulation of insulin secretion. This results in increased insulin levels, decreased glucagon levels, and consequently, better control of blood glucose levels .
Biochemical Pathways
The inhibition of DPP-IV affects the incretin hormone pathway . Incretin hormones, such as GLP-1 and GIP, are released by the intestine in response to food intake and stimulate insulin secretion. By preventing the degradation of these hormones, the compound enhances their insulinotropic effects .
Pharmacokinetics
The compound has been found to have high oral bioavailability in preclinical species and low plasma protein binding . This suggests that the compound is well-absorbed and can effectively reach its target in the body.
Result of Action
The result of the compound’s action is an improvement in blood glucose control , which is crucial in the management of type 2 diabetes . By enhancing the effects of incretin hormones, the compound helps to regulate insulin and glucagon levels, thereby helping to maintain normal blood glucose levels .
Biochemische Analyse
Biochemical Properties
The compound 3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one has been identified as a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism . The compound interacts with DPP-IV, inhibiting its activity and thus playing a role in the regulation of blood glucose levels .
Cellular Effects
The effects of this compound on cells are primarily related to its impact on glucose metabolism. By inhibiting DPP-IV, the compound can influence cell signaling pathways related to glucose regulation
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to DPP-IV and inhibiting its activity . This inhibition can lead to changes in gene expression related to glucose metabolism .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have been studied, with the compound showing high oral bioavailability in preclinical species
Metabolic Pathways
The metabolic pathways of this compound involve hydroxylation at the 5’ position of the pyrimidine ring, amide hydrolysis, N-dealkylation at the piperazine nitrogen, and other pathways .
Eigenschaften
IUPAC Name |
3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O/c1-13-5-3-12-7(8(13)15)14-4-2-9(10,11)6-14/h3,5H,2,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXWUJRSRFCLPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCC(C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.